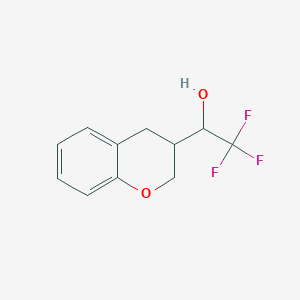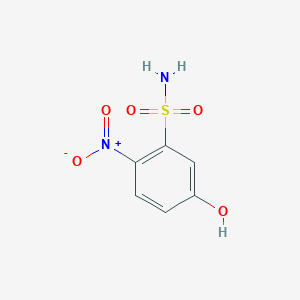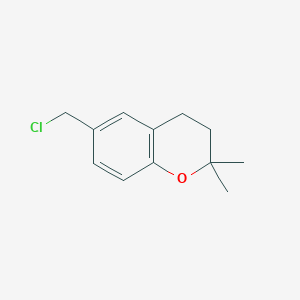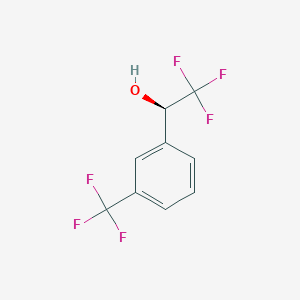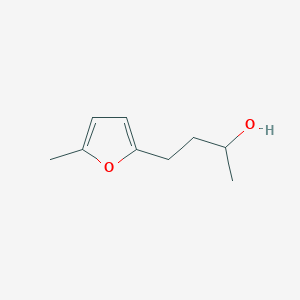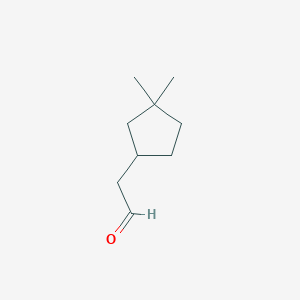
2-(3,3-Dimethylcyclopentyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(3,3-Dimethylcyclopentyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentylmethanol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions typically include the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane .
Industrial production methods for this compound may involve more scalable and cost-effective processes, such as catalytic oxidation of the corresponding alcohol or other proprietary methods developed by chemical manufacturers .
化学反応の分析
2-(3,3-Dimethylcyclopentyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include the corresponding alcohol, carboxylic acid, and substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
2-(3,3-Dimethylcyclopentyl)acetaldehyde has various applications in scientific research, including:
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or other molecular targets, influencing metabolic pathways or other biochemical processes.
類似化合物との比較
2-(3,3-Dimethylcyclopentyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclopentaneacetaldehyde: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
3,3-Dimethylcyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2-(3,3-Dimethylcyclopentyl)ethanol: The corresponding alcohol, which has different physical and chemical properties compared to the aldehyde.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
2-(3,3-dimethylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-8(7-9)4-6-10/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
LMKUNSQEUQUJRP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1)CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


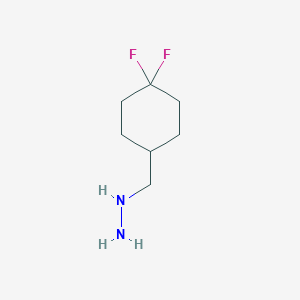
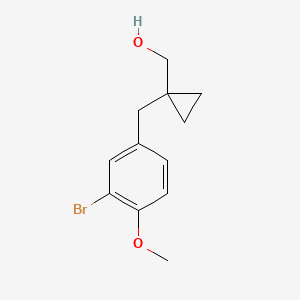
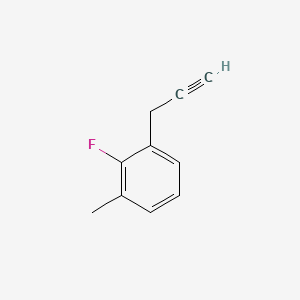
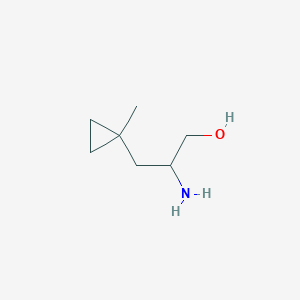
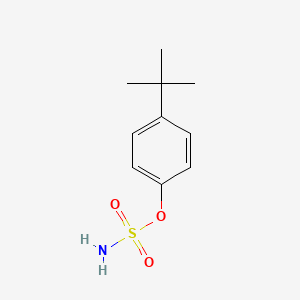
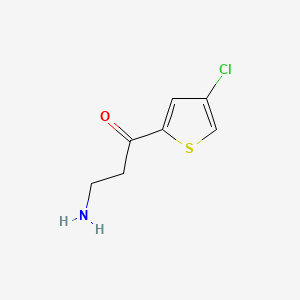

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
